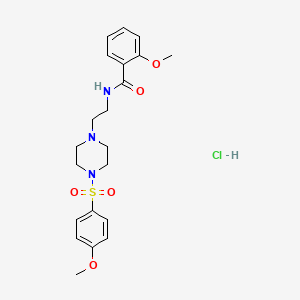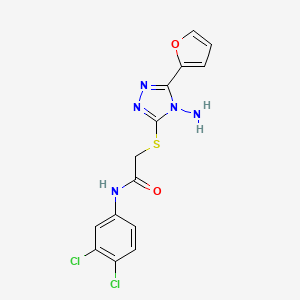![molecular formula C18H15ClFN3O2 B2415317 N-(3-chloro-4-fluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide CAS No. 1115933-41-9](/img/structure/B2415317.png)
N-(3-chloro-4-fluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a cyclopentyl group, and a dihydropyridine ring.
准备方法
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of the chlorobenzoyl intermediate: This step involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride.
Amination reaction: The 2-chlorobenzoyl chloride is then reacted with 4-aminophenyl to form 4-[(2-chlorobenzoyl)amino]phenyl.
Cyclopentylation: The intermediate is further reacted with cyclopentylamine to introduce the cyclopentyl group.
Formation of the dihydropyridine ring: The final step involves the cyclization reaction to form the dihydropyridine ring, resulting in the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反应分析
N-(3-chloro-4-fluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzoyl group, using nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
科学研究应用
N-(3-chloro-4-fluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of enzymes: It can inhibit the activity of specific enzymes involved in disease processes, leading to therapeutic effects.
Modulation of signaling pathways: The compound can modulate signaling pathways, such as those involved in inflammation and cell proliferation, resulting in anti-inflammatory and anticancer effects.
Binding to receptors: It can bind to specific receptors on the surface of cells, leading to changes in cellular function and activity.
相似化合物的比较
N-(3-chloro-4-fluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide can be compared with other similar compounds, such as:
1-{4-[(2-bromobenzoyl)amino]phenyl}-N-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carboxamide: This compound has a bromobenzoyl group instead of a chlorobenzoyl group, which may result in different chemical and biological properties.
1-{4-[(2-fluorobenzoyl)amino]phenyl}-N-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carboxamide: The presence of a fluorobenzoyl group can also lead to variations in reactivity and activity.
1-{4-[(2-methylbenzoyl)amino]phenyl}-N-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carboxamide: The methylbenzoyl group introduces different steric and electronic effects, influencing the compound’s behavior.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2/c1-2-16-22-15-6-4-3-5-12(15)18(23-16)25-10-17(24)21-11-7-8-14(20)13(19)9-11/h3-9H,2,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLJCCRMQBOUNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-([1,1'-Biphenyl]-2-yloxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2415239.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2415240.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2415242.png)


![2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2415248.png)
![8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415249.png)

![2-oxo-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[d]oxazole-6-carboxamide](/img/structure/B2415253.png)


